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Compound of Interest

Compound Name:
3-Formyl-5-

isopropoxyphenylboronic acid

Cat. No.: B1340251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral and analytical characterization of

substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug

discovery. Due to the limited availability of a complete public dataset for 3-Formyl-5-
isopropoxyphenylboronic acid, this document utilizes data from a closely related analogue,

3-isopropoxyphenylboronic acid catechol ester, to illustrate the characterization process. The

methodologies and data interpretation are broadly applicable to the target molecule and its

derivatives.

Introduction to Phenylboronic Acids
Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-

coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups,

such as the formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) moieties on the phenyl ring, offers a

rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical

ingredients. A thorough spectroscopic characterization is paramount to confirm the structure

and purity of these compounds.

Spectral Data Analysis
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The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol

ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.64 d 7.0 1H Aromatic CH

7.60 d 2.0 1H Aromatic CH

7.38 dd 8.0, 7.5 1H Aromatic CH

7.30 m 2H Aromatic CH

7.11 m 2H Aromatic CH

7.09 ddd 8.0, 2.5, 1.0 1H Aromatic CH

4.64 septet 6.0 1H -OCH(CH₃)₂

1.37 d 6.0 6H -OCH(CH₃)₂

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Chemical Shift (δ) ppm Assignment

157.2 Aromatic C-O

145.2 Aromatic C

129.4 Aromatic CH

126.6 Aromatic CH

121.1 Aromatic CH

120.1 Aromatic CH

118.3 Aromatic CH

116.0 Aromatic CH

69.4 -OCH(CH₃)₂

22.2 -OCH(CH₃)₂

Solvent: DMSO-d₆, Frequency: 125 MHz. Note: The carbon adjacent to boron was not

detected.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Assignment

3070 Aromatic C-H stretch

2987, 2973, 2929, 2881 Aliphatic C-H stretch

1567 Aromatic C=C stretch

1471, 1425 Aromatic C=C stretch

1369 C-H bend

1290, 1241, 1216 C-O stretch

1132, 1116, 1064 B-O stretch

997, 970 C-H out-of-plane bend

809, 742, 700 Aromatic C-H out-of-plane bend

Technique: Solid, ATR

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the

molecular weight of a compound, which can be used to determine its elemental composition.

Technique Calculated m/z Found m/z Ion

HRMS (APCI-TOF) 255.1187 255.1193 [M+H]⁺ for C₁₅H₁₅BO₃

Experimental Protocols
The following is a representative synthetic protocol for a related phenylboronic acid derivative.

Synthesis of 3-isopropoxyphenylboronic acid catechol ester[1]

Reaction Setup: To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-

isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and

toluene (25 mL).
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Reflux: Stir the reaction mixture and heat under reflux for 24 hours.

Workup: After cooling, filter the resulting suspension and evaporate the solvent from the

filtrate using a rotary evaporator.

Purification: Recrystallize the residue from n-hexane to obtain the final product.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and

characterization of a novel phenylboronic acid derivative.

Workflow for Phenylboronic Acid Derivative Characterization

Synthesis & Purification

Spectroscopic & Analytical Characterization

Data Interpretation & Final Structure Confirmation

Synthesis of Target Molecule

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Sample Prep

IR Spectroscopy

Sample Prep

Mass Spectrometry
(HRMS)

Sample Prep

Purity Assessment
(e.g., HPLC, Elemental Analysis)

Integration of All Spectral Data

Final Structure & Purity Confirmation
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Click to download full resolution via product page

Workflow for Spectroscopic Characterization

This guide provides a framework for the analytical processes involved in the characterization of

3-Formyl-5-isopropoxyphenylboronic acid and its analogues. The provided data and

protocols serve as a practical reference for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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